Dibromoacetonitrile

Cytotoxicity Disinfection Byproduct CHO Cell Assay

Dibromoacetonitrile (DBAN), with the molecular formula C2HBr2N and a relative molecular mass of 198.84, is a brominated haloacetonitrile (HAN). This compound is a colourless to pale-yellow liquid with an organohalide odour, a boiling point of 169 °C at 760 mmHg, a density of 2.369 at 20 °C, a vapour pressure of 0.3 mm Hg at 25 °C, and an octanol/water partition coefficient (log P) of 0.420.

Molecular Formula C2HBr2N
Molecular Weight 198.84 g/mol
CAS No. 3252-43-5
Cat. No. B109444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromoacetonitrile
CAS3252-43-5
Synonyms2,2-Dibromoacetonitrile
Molecular FormulaC2HBr2N
Molecular Weight198.84 g/mol
Structural Identifiers
SMILESC(#N)C(Br)Br
InChIInChI=1S/C2HBr2N/c3-2(4)1-5/h2H
InChIKeyNDSBDLSWTGLNQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 to 10 mg/mL at 70.7° F (NTP, 1992)
In water, 9.6X10+3 mg/L at °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Dibromoacetonitrile (CAS 3252-43-5) Reference Standard for Water Disinfection Byproduct Analysis & Toxicology Research


Dibromoacetonitrile (DBAN), with the molecular formula C2HBr2N and a relative molecular mass of 198.84, is a brominated haloacetonitrile (HAN) [1]. This compound is a colourless to pale-yellow liquid with an organohalide odour, a boiling point of 169 °C at 760 mmHg, a density of 2.369 at 20 °C, a vapour pressure of 0.3 mm Hg at 25 °C, and an octanol/water partition coefficient (log P) of 0.420 [1]. It is slightly soluble in water and is primarily known as a high-risk nitrogenous disinfection byproduct (N-DBP) generated during the chlorination, chloramination, or ozonation of drinking water containing bromide [1][2]. DBAN is also a degradation product of the antimicrobial agent 2,2-dibromo-3-nitrilopropionamide (DBNPA) [3].

Why Dibromoacetonitrile Cannot Be Substituted with Generic Haloacetonitriles in Analytical and Toxicological Studies


Generic substitution among haloacetonitriles (HANs) is scientifically invalid due to profound differences in their physicochemical properties, environmental fate, and biological activity. These differences are driven by the specific halogen substitution pattern (bromine vs. chlorine) and the degree of halogenation [1]. For instance, the hydrolytic stability of DBAN is distinct, leading to a specific half-life in water that differs significantly from chlorinated analogs, directly impacting its persistence and detection in environmental samples [2]. Furthermore, in biological systems, the alkylating potential and subsequent DNA damage, as well as the ability to inhibit DNA repair mechanisms, are not uniform across the HAN class [3][4]. Therefore, using a chlorinated acetonitrile as a proxy for DBAN in quantitative analysis, toxicological assessment, or mechanistic research would yield inaccurate and non-reproducible results. The following evidence quantifies these critical differentiations.

Quantitative Evidence for Selecting Dibromoacetonitrile (DBAN) vs. Other Haloacetonitriles


Superior Cytotoxic Potency: DBAN vs. Other Haloacetonitriles in Mammalian Cells

In a direct comparative study using a standardized microplate-based Chinese hamster ovary (CHO) cell chronic cytotoxicity assay, dibromoacetonitrile (DBAN) exhibited the highest cytotoxic potency among seven analyzed haloacetonitriles (HANs). The potency was quantified as the concentration required to reduce cell density to 50% of the control (%C1/2). DBAN's %C1/2 value of 2.8 μM was approximately 57-fold lower (more potent) than that of trichloroacetonitrile (TCAN, 0.16 mM), indicating a substantially greater hazard at equivalent concentrations [1].

Cytotoxicity Disinfection Byproduct CHO Cell Assay

Highest Alkylating Potential: DBAN's Reactivity Outperforms Chlorinated Analogs

The alkylating potential, a key indicator of a chemical's ability to react with DNA and other cellular nucleophiles, was quantitatively compared among five haloacetonitriles using the electrophile-trapping agent 4-(p-nitrobenzyl)pyridine (NBP). Dibromoacetonitrile (DBAN) demonstrated the highest reactivity in this assay. The established rank order of alkylating potential was DBAN > bromochloroacetonitrile (BCAN) > chloroacetonitrile (CAN) > dichloroacetonitrile (DCAN) > trichloroacetonitrile (TCAN) [1]. This indicates that DBAN is the most intrinsically reactive electrophile within this class of disinfection byproducts.

Alkylation Reactivity QSAR Genotoxicity

Differential Mutagenicity Profile: DBAN's Inactivity in Ames Test Contrasts with Chlorinated HANs

A comparative genotoxicity assessment using a battery of short-term assays revealed a unique profile for dibromoacetonitrile (DBAN). While DBAN, along with dichloroacetonitrile (DCAN) and bromochloroacetonitrile (BCAN), induced primary DNA damage in the SOS chromotest with *Escherichia coli* PQ37, it was the only one of six halogenated acetonitriles that did not exhibit mutagenic activity in the Ames-fluctuation test on *Salmonella typhimurium* strain TA100 [1]. This contrasts with the positive mutagenicity observed for its chlorinated and mixed halogen analogs.

Mutagenicity Genotoxicity Ames Test SOS Chromotest

Hydrolytic Stability: Quantified Half-Life of DBAN Under Varied pH Conditions

The environmental persistence and analytical window for dibromoacetonitrile (DBAN) are governed by its hydrolysis rate, which is strongly pH-dependent. In aqueous solution, DBAN undergoes hydrolysis, with the rate accelerating under alkaline conditions. At pH 8, approximately 20% of DBAN is lost via hydrolysis within 10 days, compared to only 5% at pH 6 over the same period [1]. At a higher pH of 8.7, the hydrolytic rate constant is 4.0 × 10⁻⁶ /sec, corresponding to a half-life of approximately 2 days [2]. This is in contrast to some chlorinated HANs which may exhibit different stability profiles, necessitating compound-specific sampling and storage protocols.

Hydrolysis Stability Environmental Fate Analytical Chemistry

Novel Genotoxicity Mechanism: DBAN as a Potent Inhibitor of Nucleotide Excision Repair (NER)

Dibromoacetonitrile (DBAN) exhibits a unique genotoxic mechanism not observed as a primary mode of action for other HANs. A 2022 study demonstrated that DBAN pretreatment significantly exacerbates UV-induced cytotoxicity in human keratinocytes (HaCaT) by inhibiting the nucleotide excision repair (NER) pathway. Specifically, DBAN treatment delayed the recruitment of critical NER proteins, transcription factor IIH (TFIIH) and xeroderma pigmentosum complementation group G (XPG), to DNA damage sites, thereby impairing the repair of UV-induced pyrimidine dimers [1]. This was the first study to identify NER inhibition as a genotoxicity mechanism for any DBP.

DNA Repair Genotoxicity Carcinogenesis Mechanism of Action

Recommended Applications for Dibromoacetonitrile Based on Its Unique Differentiating Properties


Analytical Reference Standard for Drinking Water and Environmental Monitoring

Dibromoacetonitrile is essential as a certified reference material for the quantification of this specific disinfection byproduct in water samples using GC-MS or GC-ECD methods. Its well-characterized hydrolysis profile (20% loss over 10 days at pH 8) necessitates its use in method validation and quality control to ensure accurate recovery and quantification, which would be invalid if a more stable surrogate were used [1][2]. The compound can be analyzed with a reported limit of detection (LOD) of 0.034 μg/L by GC-ECD [1].

Positive Control for Cytotoxicity and Reactivity Assays

Given its status as the most potent cytotoxic haloacetonitrile in CHO cell assays (%C1/2 = 2.8 μM) [3] and its highest alkylating potential among the class [4], DBAN serves as an optimal positive control in mammalian cell viability studies and chemical reactivity assays. Its use ensures maximum assay sensitivity when screening for the effects of other emerging DBPs or when establishing structure-activity relationships.

Mechanistic Probe for DNA Repair Inhibition Studies

The discovery that DBAN is a potent inhibitor of the nucleotide excision repair (NER) pathway [5] makes it a uniquely valuable tool compound. Researchers in molecular toxicology and cancer biology can utilize DBAN to specifically perturb NER kinetics, study the cellular response to impaired DNA damage signaling, and investigate the role of NER deficiency in chemical-induced carcinogenesis, a function not shared by other common HANs.

Precursor and Degradation Product Standard in Biocide Fate Studies

As a primary degradation product of the widely used antimicrobial agent 2,2-dibromo-3-nitrilopropionamide (DBNPA) [6], an authentic sample of DBAN is critical for environmental fate studies. It is required to quantify DBNPA degradation pathways, assess the environmental burden of its transformation products, and calibrate analytical methods designed to monitor both the parent biocide and its metabolites in industrial effluents and cooling water.

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